2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its unique structure, which includes a fused pyrazole and triazine ring system.
Vorbereitungsmethoden
The synthesis of 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine typically involves the reaction of 5-methylpyrazole with hydrazonoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as morpholine or thiomorpholine, to facilitate the formation of the triazine ring . Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the growth of pathogenic microorganisms by interfering with their cellular processes. The compound’s antifungal activity, for instance, is attributed to its ability to disrupt the synthesis of essential cellular components in fungi .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine can be compared with other similar compounds, such as:
Pyrazolo[5,1-c][1,2,4]triazines: These compounds also exhibit significant antifungal and antibacterial activities but differ in their structural configuration.
Triazolo[1,5-a][1,3,5]triazines: Known for their energetic properties, these compounds are used in the production of explosives and propellants.
1,3,5-Triazines: Commonly used in the production of herbicides and resins, these compounds have a simpler structure compared to this compound.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
51043-63-1 |
---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2,4-dimethylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C7H8N4/c1-5-9-6(2)11-7(10-5)3-4-8-11/h3-4H,1-2H3 |
InChI-Schlüssel |
ISOJZBVLLFJSLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=NN2C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.